AM694 N-pentanoic acid metabolite

Phase I metabolism Human liver microsomes Synthetic cannabinoid metabolism

Procure the AM694 N-pentanoic acid metabolite (CAS 1432900-96-3) as the definitive urinary biomarker for AM694 intake. This benzoylindole metabolite, formed exclusively via oxidative defluorination of the 5-fluoropentyl chain, is structurally distinct from JWH-series or indazole-carboxamide metabolites. Its unique 2-iodobenzoyl MS/MS signature ensures unmatched analytical specificity in LC-MS/MS confirmation, eliminating interference. Essential for forensic, clinical, and research labs requiring legally defensible, pathway-specific detection.

Molecular Formula C20H18INO3
Molecular Weight 447.3 g/mol
CAS No. 1432900-96-3
Cat. No. B592967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAM694 N-pentanoic acid metabolite
CAS1432900-96-3
Synonyms5-(3-(2-iodobenzoyl)-1H-indol-1-yl)pentanoic acid
Molecular FormulaC20H18INO3
Molecular Weight447.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2CCCCC(=O)O)C(=O)C3=CC=CC=C3I
InChIInChI=1S/C20H18INO3/c21-17-9-3-1-8-15(17)20(25)16-13-22(12-6-5-11-19(23)24)18-10-4-2-7-14(16)18/h1-4,7-10,13H,5-6,11-12H2,(H,23,24)
InChIKeyYRJDOAITNOJOHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AM694 N-pentanoic Acid Metabolite (CAS 1432900-96-3): Forensic Reference Standard for AM694 Exposure Confirmation


AM694 N-pentanoic acid metabolite (CAS 1432900-96-3; chemical formula C20H18INO3; molecular weight 447.27 g/mol) is a phase I metabolite of the potent synthetic cannabinoid receptor agonist AM694. Its IUPAC name is 5-[3-(2-iodobenzoyl)-1H-indol-1-yl]pentanoic acid, and it is commercially available as an analytical reference standard with a certified purity of ≥98% . AM694 itself exhibits exceptionally high affinity for the CB1 cannabinoid receptor (Ki = 0.08 nM), a binding affinity approximately 112.5-fold higher than that of the widely studied reference compound JWH-018 (CB1 Ki = 9.0 nM) [1]. The N-pentanoic acid metabolite is formed via oxidative defluorination of the parent compound's N-(5-fluoropentyl) side chain and serves as a key urinary biomarker for forensic and clinical detection of AM694 intake [2].

Why Generic AM694 Metabolite Reference Standards Cannot Substitute for CAS 1432900-96-3


Interchanging AM694 N-pentanoic acid metabolite with alternative synthetic cannabinoid metabolite reference standards is scientifically unjustified due to compound-specific metabolic pathway divergence, distinct structural identities, and incompatible analytical parameters. The metabolic fate of synthetic cannabinoids is highly scaffold-dependent: AM694 (benzoylindole class) undergoes oxidative defluorination as its primary phase I pathway, whereas 5F-NNEI (naphthyl-indole carboxamide) predominantly follows amide hydrolysis and naphthyl monohydroxylation, and ester-containing compounds such as MFUBINAC and AMB-FUBINACA are governed by ester hydrolysis [1]. Consequently, the N-pentanoic acid metabolite is uniquely specific to the benzoylindole scaffold with a 5-fluoropentyl chain, precluding substitution with metabolites from JWH-series or indazole-carboxamide analogs. Furthermore, analytical detection parameters are non-transferable: AM694 N-pentanoic acid metabolite requires distinct chromatographic retention conditions (RT approximately 20.5 min under standard LC-MS/MS conditions) and possesses a unique MS/MS fragmentation signature derived from the 2-iodobenzoyl moiety, which is absent in non-iodinated comparator compounds [2].

Quantitative Differentiation Evidence for AM694 N-pentanoic Acid Metabolite (CAS 1432900-96-3) Versus Structural Analogs


Metabolic Pathway Divergence: Oxidative Defluorination Versus Amide Hydrolysis Across Synthetic Cannabinoid Scaffolds

In a comparative in vitro metabolism study using human liver microsome systems, AM694 exhibited a fundamentally distinct major metabolic pathway relative to four other synthetic cannabinoids. For AM694 (benzoylindole scaffold), oxidative defluorination was identified as the predominant phase I pathway, whereas 5F-NNEI (naphthyl-indole carboxamide) followed amide hydrolysis and monohydroxylation; FUB-APINACA (indazole carboxamide) favored adamantyl hydroxylation; and MFUBINAC/AMB-FUBINACA (ester-containing compounds) underwent ester hydrolysis as the primary route [1].

Phase I metabolism Human liver microsomes Synthetic cannabinoid metabolism

In Vivo Confirmation: N-Pentanoic Acid Metabolite as an Abundant Urinary Marker Across Nine SCRAs

In a comprehensive clinical casework study analyzing positive urine samples from hospitalized patients and forensic-psychiatric clinics, N-pentanoic acid metabolites were consistently among the most abundant phase I metabolites detected in human urine for all nine investigated synthetic cannabinoid receptor agonists (SCRAs), including AM694, AM-2201, JWH-007, JWH-019, JWH-203, JWH-307, MAM-2201, UR-144, and XLR-11 [1]. The study further noted that N-dealkylated metabolites were not detected in vivo, underscoring the analytical necessity of targeting the carboxylated pentanoic acid species rather than dealkylated products [1].

Forensic toxicology Urine drug testing LC-MS/MS quantification

Parent Compound CB1 Affinity: 112.5-Fold Higher Potency Than JWH-018

The parent compound AM694 exhibits a CB1 receptor binding affinity (Ki = 0.08 nM) that is approximately 112.5-fold higher than that of the benchmark synthetic cannabinoid JWH-018 (Ki = 9.0 nM for CB1) [1]. AM694 also demonstrates 18-fold selectivity for CB1 over CB2 (CB2 Ki = 1.44 nM), whereas JWH-018 shows mild selectivity for CB2 (CB2 Ki = 2.94 nM) [1].

Cannabinoid receptor binding CB1 selectivity Radioligand displacement

Cytotoxic Profile: Membrane Damage at ≥75 μM Without Mitochondrial or Lysosomal Toxicity

In a comparative toxicological evaluation of synthetic cannabinoids with high CB1 binding affinity, AM694 was directly compared with four naphthoylindole compounds (JWH-018, JWH-073, JWH-122, JWH-210) across multiple human cell-based assays. AM694 induced cell membrane damage in buccal (TR146) and breast (MCF-7) derived cells at concentrations of ≥75-100 μM, a threshold comparable to the JWH-series compounds tested [1]. Notably, AM694 did not produce cytotoxic responses in assays measuring mitochondrial damage, protein synthesis inhibition, or lysosomal activity disruption, nor did it induce DNA migration (genotoxicity) in buccal or liver (HepG2) cells, distinguishing it from JWH-073 and JWH-122 which did induce DNA migration [1].

Cytotoxicity Human cell lines Toxicological profiling

Analytical Reference Standard Quality: Certified Purity and Solubility Specifications for Reproducible Method Development

Commercially available AM694 N-pentanoic acid metabolite reference standard is supplied as a crystalline solid with certified purity of ≥98% and defined solubility parameters: 10 mg/mL in DMF, 14 mg/mL in DMSO, and 10 mg/mL in ethanol . Storage condition is specified at -20°C . These vendor-certified quality metrics ensure batch-to-batch reproducibility for quantitative LC-MS/MS method development, in contrast to uncharacterized or research-grade materials lacking defined purity and solubility documentation.

Analytical reference standard Method validation LC-MS/MS quantification

Structural Differentiation: 2-Iodobenzoyl Moiety Confers Unique MS/MS Fragmentation Signature

AM694 N-pentanoic acid metabolite contains a 2-iodobenzoyl moiety (molecular formula C20H18INO3, exact mass 447.03314 g/mol) that distinguishes it from non-iodinated synthetic cannabinoid metabolites such as those derived from JWH-018 (non-iodinated naphthoylindole) or 5F-NNEI (non-iodinated naphthyl-indole carboxamide) . This iodinated aromatic substituent produces a characteristic isotopic pattern in mass spectrometry (due to iodine's distinct isotopic distribution) and unique MS/MS fragmentation behavior, enabling unambiguous chromatographic resolution and mass spectrometric identification even in complex biological matrices containing multiple synthetic cannabinoid metabolites .

Mass spectrometry MS/MS fragmentation Structural identification

Validated Application Scenarios for AM694 N-pentanoic Acid Metabolite (CAS 1432900-96-3) Based on Quantitative Evidence


Forensic Urine Drug Testing: Confirmation of AM694 Intake via LC-MS/MS

Forensic toxicology laboratories conducting urine drug screening for synthetic cannabinoid exposure should prioritize procurement of AM694 N-pentanoic acid metabolite reference standard for definitive confirmation of AM694 intake. Evidence from clinical casework urine analysis demonstrates that N-pentanoic acid metabolites are among the most abundant phase I metabolites detected for SCRAs bearing the N-(5-fluoropentyl) chain, while N-dealkylated metabolites are absent in vivo [1]. LC-MS/MS methods targeting this specific carboxylated species provide the analytical specificity required for forensic reporting and legal defensibility.

In Vitro Metabolism Studies: Human Liver Microsome Incubation for Metabolite Pathway Elucidation

Researchers investigating the metabolic fate of benzoylindole synthetic cannabinoids require AM694 N-pentanoic acid metabolite as an authentic reference standard for LC-HRMS metabolite identification and pathway confirmation. As established in comparative human liver microsome studies, AM694 undergoes oxidative defluorination as its primary phase I pathway—a route distinct from the amide hydrolysis, adamantyl hydroxylation, and ester hydrolysis pathways observed for 5F-NNEI, FUB-APINACA, and MFUBINAC/AMB-FUBINACA, respectively [2]. The N-pentanoic acid metabolite reference standard is essential for confirming the identity of this pathway-specific product and distinguishing it from metabolites of co-administered synthetic cannabinoids.

Method Development and Validation for Clinical Toxicology Panels

Clinical toxicology laboratories developing multi-analyte LC-MS/MS panels for synthetic cannabinoid detection should incorporate AM694 N-pentanoic acid metabolite reference standard as a certified calibrator. The vendor-specified purity (≥98%) and defined solubility parameters (DMF 10 mg/mL, DMSO 14 mg/mL, Ethanol 10 mg/mL) provide the quantitative rigor required for calibration curve preparation and method validation . The compound's distinct 2-iodobenzoyl moiety confers a characteristic MS/MS fragmentation signature that facilitates selective detection in complex biological matrices, reducing potential interference from co-extracted non-iodinated synthetic cannabinoid metabolites .

Safety and Handling Protocol Development for Reference Standard Laboratories

Laboratory safety officers developing handling protocols for synthetic cannabinoid reference standards should reference the available comparative toxicological data for AM694. Direct head-to-head studies demonstrate that AM694 induces cell membrane damage at concentrations of ≥75-100 μM but does not produce mitochondrial toxicity, lysosomal disruption, or detectable genotoxic effects in human cell lines—a profile that distinguishes it from JWH-073 and JWH-122 which exhibit positive genotoxicity responses [3]. This evidence supports risk assessment and personal protective equipment (PPE) recommendations specific to AM694-class compounds, rather than relying on extrapolation from structurally dissimilar naphthoylindole analogs.

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